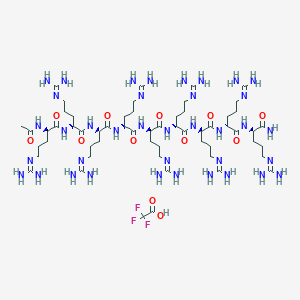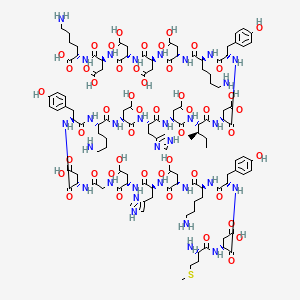
PSCA (14-22)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostate Stem Cell Antigen; PSCA
Applications De Recherche Scientifique
1. Cancer Biomarker and Diagnostic Tool
Prostate Stem Cell Antigen (PSCA) has been identified as a cell surface protein with significant implications in cancer research. It's notably overexpressed in various cancers, including prostate, bladder, and pancreatic cancers. Due to its correlation with advanced clinical stages and metastasis, particularly in prostate cancers, PSCA serves as a potential biomarker for diagnosis and prognosis of these malignancies. This characteristic makes it a valuable target in cancer diagnostics (Saeki et al., 2010).
2. Target for Cancer Therapy
PSCA's overexpression in cancerous tissues compared to normal tissues has led to its exploration as a target for therapy. Studies have demonstrated that targeting PSCA with monoclonal antibodies can inhibit tumor growth and metastasis in prostate cancer. This suggests that PSCA could be an effective target for immunotherapy, particularly in advanced stages of prostate cancer where PSCA expression increases (Gu et al., 2000).
3. Role in Immunotherapy
PSCA is also gaining attention in the realm of immunotherapy. It has shown clinical potential as a prostate-specific antigen in immunotherapeutic applications. When presented by dendritic cells, PSCA may elicit a strong tumor-specific immune response, making it a promising candidate for developing immunotherapeutic strategies against cancers where PSCA is overexpressed (Saeki et al., 2010).
4. Genetic Research and Cancer Risk
Recent findings indicate that genetic variations of PSCA confer increased risks of certain cancers, including gastric and bladder cancer. This opens new avenues of research into the pathological functions of PSCA, potentially leading to more personalized approaches in cancer treatment and prevention (Shi et al., 2012).
Propriétés
Séquence |
ALQPGTALL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Prostate Stem Cell Antigen (14-22); PSCA (14-22) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





